
1-(2,4-Dichlorophenyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)hexan-1-one is an organic compound characterized by the presence of a hexanone backbone substituted with a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dichlorobenzoyl chloride with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichlorophenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)hexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the biosynthesis of essential components such as ergosterol in fungi, leading to antifungal activity. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: Known for its fungicidal activity.
2,4-Dichlorophenylacetic acid: Used in the synthesis of herbicides.
2,4-Dichlorophenylhydrazine: Utilized in the preparation of pharmaceuticals.
Uniqueness: 1-(2,4-Dichlorophenyl)hexan-1-one is unique due to its specific structural features and the presence of both a ketone and a dichlorophenyl group
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for further research and development.
Propriétés
Numéro CAS |
61023-68-5 |
|---|---|
Formule moléculaire |
C12H14Cl2O |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)hexan-1-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14/h6-8H,2-5H2,1H3 |
Clé InChI |
MYTHXXFQVFMTJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
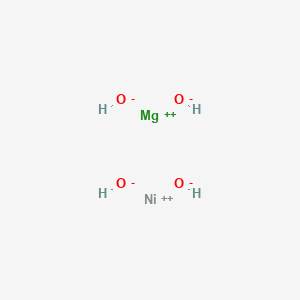
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
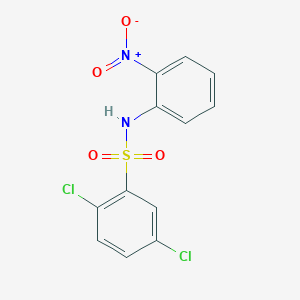
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
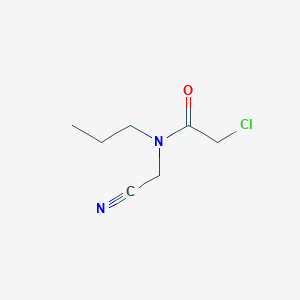

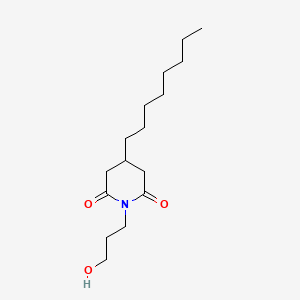


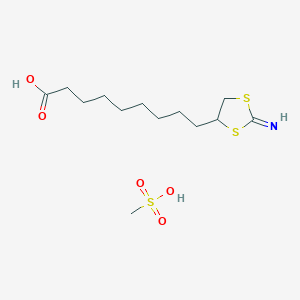

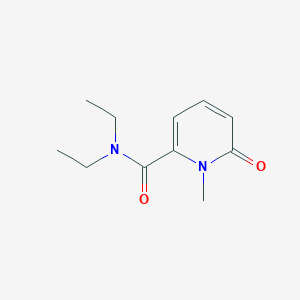
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
